molecular formula C24H26N4O3 B2410472 2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 946372-09-4

2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No. B2410472
CAS RN: 946372-09-4
M. Wt: 418.497
InChI Key: WPLSGFNAYAYNFU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Novel Synthesis Methods : A study by Bhat et al. (2018) introduces a novel synthesis and characterization of dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli reaction. This method highlights a simple and efficient approach to synthesizing compounds which may include derivatives similar to the chemical , underscoring the importance of enaminones in drug design and discovery (Bhat et al., 2018).

Pharmacological Evaluation

  • Antipsychotic Potential : Bhosale et al. (2014) discuss the design, synthesis, and pharmacological evaluation of biphenyl moiety linked with aryl piperazine, leading to the discovery of derivatives showing significant anti-dopaminergic and anti-serotonergic activity. This demonstrates the potential application of compounds structurally related to the chemical in developing new antipsychotic drugs (Bhosale et al., 2014).

Chemical Synthesis and Biological Activity

  • Antimicrobial and Antifolate Properties : Novel synthesis approaches leading to compounds with antimicrobial and antifolate activities have been explored. For example, Bektaş et al. (2007) synthesized new 1,2,4-Triazole derivatives with observed antimicrobial activities, indicating the versatility of this chemical scaffold in developing new therapeutic agents (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Agents

  • Development of Anti-Inflammatory Compounds : Research by Abu‐Hashem et al. (2020) on the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from natural products demonstrates their potential as anti-inflammatory and analgesic agents. This highlights the application of complex organic synthesis in discovering new drugs with significant therapeutic benefits (Abu‐Hashem et al., 2020).

Enzyme Inhibition and Biological Activity

  • Enzyme Inhibition Studies : The synthesis and evaluation of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential enzyme inhibitors demonstrate the chemical's relevance in developing inhibitors for specific biological targets, offering insights into its role in modulating biological pathways and potential therapeutic applications (Patel et al., 2011).

properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-18-25-22(17-23(26-18)31-21-6-4-3-5-7-21)27-12-14-28(15-13-27)24(29)16-19-8-10-20(30-2)11-9-19/h3-11,17H,12-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLSGFNAYAYNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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